CID 23262636

Description

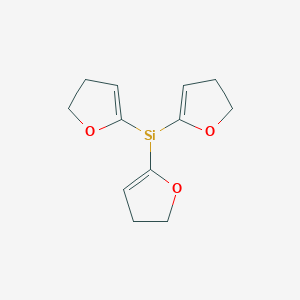

CID 23262636 is a chemical compound referenced in studies involving natural product analysis, particularly in the context of essential oils (CIEO) derived from plant sources. According to Figure 1 in , this compound was identified via Gas Chromatography-Mass Spectrometry (GC-MS) as a major component of CIEO fractions . Its chemical structure (Figure 1A) and mass spectrum (Figure 1D) were characterized, with vacuum distillation used to isolate and quantify its content in CIEO fractions (Figure 1C).

Properties

Molecular Formula |

C12H15O3Si |

|---|---|

Molecular Weight |

235.33 g/mol |

InChI |

InChI=1S/C12H15O3Si/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h4-6H,1-3,7-9H2 |

InChI Key |

WDKUQOOCUAPYJA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=C1)[Si](C2=CCCO2)C3=CCCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chemical compounds typically involves various synthetic routes and reaction conditions. These methods can include:

Direct Synthesis: Combining reactants under controlled conditions to form the desired compound.

Catalytic Reactions: Using catalysts to accelerate the reaction process.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the compound.

Industrial Production Methods

Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include:

Batch Processing: Producing the compound in discrete batches.

Continuous Processing: A continuous flow of reactants and products to maintain a steady production rate.

Chemical Reactions Analysis

Types of Reactions

Chemical compounds can undergo various types of reactions, including:

Oxidation: The loss of electrons or an increase in oxidation state.

Reduction: The gain of electrons or a decrease in oxidation state.

Substitution: Replacing one atom or group of atoms with another.

Addition: Adding atoms or groups of atoms to a molecule.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce oxides, while substitution reactions may yield substituted derivatives.

Scientific Research Applications

Chemical compounds like “CID 23262636” can have a wide range of scientific research applications, including:

Chemistry: Used as reagents or intermediates in organic synthesis.

Biology: Studied for their effects on biological systems, such as enzyme inhibition or activation.

Medicine: Investigated for potential therapeutic uses, such as drug development.

Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of a chemical compound involves the molecular targets and pathways it interacts with. This can include:

Binding to Receptors: Interacting with specific receptors on cell surfaces.

Enzyme Inhibition: Blocking the activity of enzymes involved in metabolic pathways.

Signal Transduction: Modulating signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct comparative data for CID 23262635. However, insights can be inferred from related studies:

Structural Analogues in Oscillatoxin Derivatives

lists oscillatoxin derivatives, including oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389), which share structural motifs such as polyketide backbones and methylated side chains.

Comparison with Other Essential Oil Components

CID 23262636’s isolation via vacuum distillation (Figure 1C) implies volatility and hydrophobicity comparable to monoterpenes or sesquiterpenes in essential oils. For example:

- Linalool (CID: 6549): A monoterpene alcohol with similar volatility but distinct hydroxyl functional groups.

- α-Pinene (CID: 6654): A bicyclic monoterpene with lower molecular weight and simpler structure.

These compounds differ from this compound in functional groups and chromatographic retention behavior, as inferred from its GC-MS profile .

Research Findings and Limitations

Key Data from CIEO Analysis

| Property | This compound | Reference Compound (α-Pinene) |

|---|---|---|

| Molecular Weight | Not explicitly stated | 136.23 g/mol |

| Volatility | Isolated via vacuum distillation | High (evaporates at room temp) |

| Functional Groups | Non-oxygenated (inferred) | Bicyclic hydrocarbon |

Note: Data derived from Figure 1 ; α-pinene properties sourced from PubChem.

Limitations in Current Evidence

- No pharmacological or toxicological data for this compound is provided.

- Oscillatoxin derivatives () are structurally unrelated, limiting direct functional comparisons .

Future Research Directions

Structural Elucidation : Full NMR analysis to confirm stereochemistry and functional groups.

Bioactivity Screening: Test antimicrobial, antioxidant, or anti-inflammatory properties against known essential oil components.

Synthetic Analogues : Modify this compound’s structure to explore structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.